Propanoic acid, 2,2-dimethyl-, phenylmethyl ester
Overview
Description
Propanoic acid, 2,2-dimethyl-, phenylmethyl ester is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Pivalic acid, α,α-Dimethylpropionic acid, tert-Pentanoic acid, Neopentanoic acid, Trimethylacetic acid, 2,2-Dimethylpropanoic acid, 2,2-Dimethylpropionic acid, and more . It has a floral type odor and is used as a flavor and fragrance agent .
Synthesis Analysis
The synthesis of this compound can be achieved by direct esterification of propionic acid with benzyl alcohol, followed by neutralization, washing, drying, and distillation under reduced pressure . It can also be obtained from the reaction of benzyl chloride with sodium propionate .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3, (H,6,7) .Chemical Reactions Analysis
The chemical reactions involving this compound can be found in the NIST Chemistry WebBook . For example, one reaction involves the formation of C5H10O2 from C5H9O2- and H+ .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in the NIST Chemistry WebBook . It has a molecular weight of 102.1317 . Other properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, and enthalpy of fusion can also be found .Scientific Research Applications
Antiradical/Antioxidant Activities : Caffeic acid phenethyl ester (CAPE), an analogue of Propanoic acid, 2,2-dimethyl-, phenylmethyl ester, demonstrated significant antiradical and antioxidant effects. This suggests potential applications in the development of antioxidant therapies (LeBlanc et al., 2012).
Synthesis and Functionalization : this compound derivatives have been synthesized and used for indirect ortho-functionalization of substituted toluenes, indicating its utility in complex organic syntheses (Cai et al., 2007).
Material Science Applications : The compound's derivatives have been used in studies related to the preparation of certain esters, demonstrating its relevance in material science, particularly in the synthesis of novel materials (Henry & Jacobs, 2001).
Molecular Structure Studies : NMR spectroscopy has been employed to investigate the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, indicating the compound's use in structural chemistry and molecular studies (Forgó et al., 2005).
Antimicrobial Activity : Aromatic esters of the compound have been synthesized and tested for antimicrobial activity, suggesting potential in the development of new antimicrobial agents (Dimmock et al., 1976).
Food Contact Materials : The compound has been evaluated for safety in food contact materials, indicating its potential use in the packaging industry (Flavourings, 2011).
Safety and Hazards
Properties
IUPAC Name |
benzyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFKLVCBTZKWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051853 | |
Record name | Benzyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-69-1 | |
Record name | Phenylmethyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2094-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivalic acid, benzyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,2-dimethyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL 2,2-DIMETHYLPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PLV4J9C6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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